molecular formula C16H17F3N4 B8712349 2-(4-Benzylpiperazin-1-yl)-5-trifluoromethylpyrimidine CAS No. 845616-57-1

2-(4-Benzylpiperazin-1-yl)-5-trifluoromethylpyrimidine

Cat. No. B8712349
M. Wt: 322.33 g/mol
InChI Key: OWKIACZEWUKVFV-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

To a solution of (3-Dimethylamino-2-trifluoromethyl-allylidene)-dimethyl-ammonium chloride ([176214-18-9], 0.60 g) in acetonitrile (10 mL) was added 4-Benzyl-piperazine-1-carboxamidine hydrochloride ([7773-69-5], 0.66 g) and triethylamine (0.87 mL) and the reaction mixture was stirred for 3 hours at room temperature. After such time the reaction mixture was concentrated in vacuo and purified by column chromatography to yield the title compound as a light yellow solid (0.79 g). MS (m/e): 323.4 (M+H+).
Name
(3-Dimethylamino-2-trifluoromethyl-allylidene)-dimethyl-ammonium chloride
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].C[N:3]([CH3:14])[CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=[N+:7](C)C.Cl.[CH2:16]([N:23]1[CH2:28][CH2:27][N:26](C(N)=N)[CH2:25][CH2:24]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(N(CC)CC)C>C(#N)C>[CH2:16]([N:23]1[CH2:28][CH2:27][N:26]([C:14]2[N:3]=[CH:4][C:5]([C:10]([F:11])([F:12])[F:13])=[CH:6][N:7]=2)[CH2:25][CH2:24]1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1,2.3|

Inputs

Step One
Name
(3-Dimethylamino-2-trifluoromethyl-allylidene)-dimethyl-ammonium chloride
Quantity
0.6 g
Type
reactant
Smiles
[Cl-].CN(C=C(C=[N+](C)C)C(F)(F)F)C
Name
Quantity
0.66 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCN(CC1)C(=N)N
Name
Quantity
0.87 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After such time the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=C(C=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.